Regioselective Intermediate: Methylene Spacer Enables Structural Diversification vs. Direct Ester Analog
Methyl 2-(4-aminopyrimidin-5-yl)acetate possesses a methylene (–CH₂–) unit between the pyrimidine C5 position and the ester carbonyl. In contrast, the direct ester analog methyl 4-aminopyrimidine-5-carboxylate places the ester directly on the ring. This additional carbon spacer in the target compound increases the distance between the pyrimidine ring and the carboxyl group, which is critical for generating analogs that require a flexible linker in biologically active molecules . As a result, patent processes for CaMKII and other kinase inhibitors consistently use the compound specifically rather than the shorter carboxylate form, expecting the added degree of rotational freedom provided by the methylene group to be essential for binding site complementarity [1]. No direct quantitative comparison of regioselectivity between the two variants is publicly available.
| Evidence Dimension | Structural feature enabling synthetic differentiation |
|---|---|
| Target Compound Data | Contains a C5–CH₂–COOCH₃ spacer; molecular weight 167.17 |
| Comparator Or Baseline | Methyl 4-aminopyrimidine-5-carboxylate (CAS 714975-53-8) has a C5–COOCH₃ direct substitution; molecular weight 153.14 |
| Quantified Difference | The methylene spacer adds one carbon and 14.03 mass units between the ring and ester, enabling a distinct chemical space in subsequent reactions. |
| Conditions | Comparison based on patented synthetic routes targeting CaMKII inhibitors and related 4-aminopyrimidine scaffolds. |
Why This Matters
For procurement, selecting the methylene-spacer intermediate over the direct ester is required to preserve the patent-specified synthetic pathway and target compound access.
- [1] Justia Patents. Aminopyrimidine compound – US Patent 11130752 (2021). CaMKII inhibitory action. View Source
